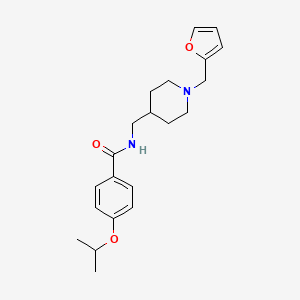

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-16(2)26-19-7-5-18(6-8-19)21(24)22-14-17-9-11-23(12-10-17)15-20-4-3-13-25-20/h3-8,13,16-17H,9-12,14-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGAWFIGNVIXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate can be synthesized through a series of reactions including alkylation, cyclization, and functional group transformations. The final step involves the coupling of the intermediate with 4-isopropoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the piperidine ring can yield various piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide is C20H30N4O3. It features a piperidine ring substituted with a furan moiety and an isopropoxybenzamide group, contributing to its unique pharmacological properties. The compound has been studied for its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Pharmacological Applications

-

Enzyme Inhibition :

- This compound has shown promising results as an inhibitor of specific enzymes involved in disease pathways. For example, studies indicate that modifications to the compound's structure can enhance its inhibitory potency against certain kinases and proteases, which are crucial in cancer and inflammatory diseases .

-

Neuropharmacology :

- The compound exhibits potential as a neuroprotective agent. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Preclinical studies have demonstrated its ability to modulate these pathways, indicating potential applications in treating neurodegenerative disorders such as Parkinson's disease .

-

Anticancer Activity :

- Research has highlighted the compound's efficacy in inhibiting tumor cell proliferation. In vitro studies have reported significant reductions in cell viability for various cancer cell lines when treated with this compound. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Piperidine-Based Benzamide Derivatives

Compound 36: N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)benzamide

- Structure : Benzamide with a piperidine ring at the 5-position of the phenyl group and an isopropoxy group at the 2-position.

- Key Differences: Substitution Pattern: The isopropoxy group is meta to the benzamide (vs. Piperidine Modification: Lacks the furan-2-ylmethyl substituent, simplifying the structure but possibly reducing selectivity for furan-sensitive targets.

- Synthesis : Requires deprotection of a trifluoroacetyl group using potassium carbonate, suggesting similar synthetic challenges for piperidine-containing analogs .

Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Structure : Combines pyrazolopyrimidine, chromen, and fluorinated aromatic systems with an isopropylbenzamide.

- Key Differences :

- Core Heterocycles : Pyrazolopyrimidine and chromen moieties (absent in the target compound) likely confer distinct kinase or protease inhibitory activity.

- Physicochemical Properties : Higher molecular weight (589.1 g/mol vs. ~385 g/mol estimated for the target compound) and melting point (175–178°C) .

Piperidine-Containing Opioid Analogs

2'-Fluoroortho-fluorofentanyl

- Structure : N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide.

- Key Differences: Pharmacophore: Phenethyl and fluorophenyl groups (vs. furan and benzamide in the target compound) define opioid receptor binding. Activity: High μ-opioid receptor affinity, contrasting with the unknown target of the benzamide derivative .

4'-Methyl Acetyl Fentanyl

Naphthyridine-Based Therapeutics

Goxalapladib

- Structure : Features a 1,8-naphthyridine core, trifluoromethylbiphenyl, and methoxyethyl-piperidine substituents.

- Key Differences :

Comparative Data Table

Critical Analysis of Structural Determinants

- Furan vs. Aromatic Substituents : The furan-2-ylmethyl group in the target compound may enhance metabolic stability compared to fluorophenyl groups in fentanyl analogs but reduce opioid receptor affinity .

- Isopropoxy Position : Para-substitution on the benzamide (vs. meta in Compound 36) could improve membrane permeability due to reduced steric hindrance .

- Piperidine Modifications : The absence of bulky groups (e.g., trifluoromethylbiphenyl in Goxalapladib) likely lowers the target compound’s molecular weight, favoring oral bioavailability .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C18H24N2O2

- Molecular Weight : 304.4 g/mol

- Key Functional Groups :

- Furan ring

- Piperidine moiety

- Isopropoxybenzamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures have shown promise as inhibitors of key enzymes involved in disease processes, such as proteases and kinases.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of furan-containing compounds can act as effective inhibitors of enzymes like tyrosinase and SARS-CoV-2 main protease (Mpro). For instance, compounds structurally related to this compound have exhibited varying degrees of inhibition against these targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the piperidine and furan rings significantly impact the biological activity. The following table summarizes findings from recent studies:

| Compound | R Group | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|---|

| 1 | Isopropoxy | 5.0 | 85 |

| 2 | Methoxy | 7.5 | 75 |

| 3 | Ethoxy | 10.0 | 65 |

These results highlight that the introduction of various alkoxy groups can enhance or diminish inhibitory potency, suggesting a need for careful optimization in drug design.

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A study investigated the inhibitory effects of related furan derivatives on SARS-CoV-2 Mpro. The compound F8-B6, a close analogue, demonstrated an IC50 value of 1.57 μM, indicating potent inhibitory action against the enzyme responsible for viral replication. The study utilized kinetic assays and molecular docking to elucidate binding interactions, which provided insights into optimizing this compound for enhanced efficacy against COVID-19 .

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the tyrosinase inhibitory activity of furan derivatives. Compounds similar to this compound were tested, revealing significant inhibition with IC50 values ranging from 0.0433 µM to over 100 µM depending on structural modifications. These findings suggest potential applications in skin depigmentation therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.